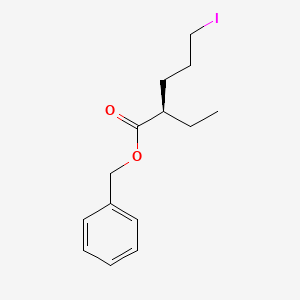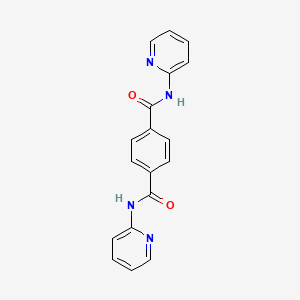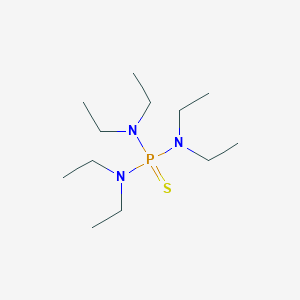
Phosphorothioic triamide, hexaethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic triamide, hexaethyl- is a chemical compound with the molecular formula C12H30N3PS. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to three nitrogen atoms and one sulfur atom, with ethyl groups attached to the nitrogen atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorothioic triamide, hexaethyl- can be synthesized through several methodsThe reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of phosphorothioic triamide, hexaethyl- often involves large-scale reactors where the reactants are combined and heated to specific temperatures. The process may include steps such as distillation and purification to achieve high purity levels of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic triamide, hexaethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: It can be reduced to produce phosphorothioic triamide derivatives with different substituents.
Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents. The reactions typically occur under controlled conditions, including specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphorothioic acid derivatives, while substitution reactions can produce a wide range of phosphorothioic triamide derivatives .
Applications De Recherche Scientifique
Phosphorothioic triamide, hexaethyl- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphorothioic triamide, hexaethyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in organic synthesis and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylphosphoramide: Similar in structure but with methyl groups instead of ethyl groups.
N,N,N’,N’,N’‘,N’'-Hexaethylphosphoric triamide: Another related compound with similar applications.
Uniqueness
Phosphorothioic triamide, hexaethyl- is unique due to the presence of sulfur in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific chemical reactions and industrial applications .
Propriétés
Numéro CAS |
4154-77-2 |
|---|---|
Formule moléculaire |
C12H30N3PS |
Poids moléculaire |
279.43 g/mol |
Nom IUPAC |
N-[bis(diethylamino)phosphinothioyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H30N3PS/c1-7-13(8-2)16(17,14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 |
Clé InChI |
KZQIAEWHEOWAPX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=S)(N(CC)CC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


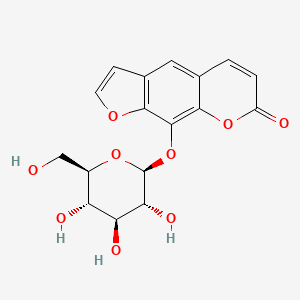
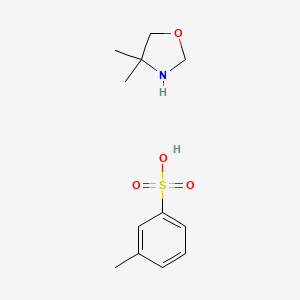
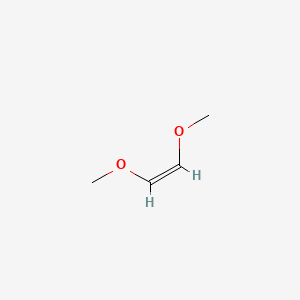
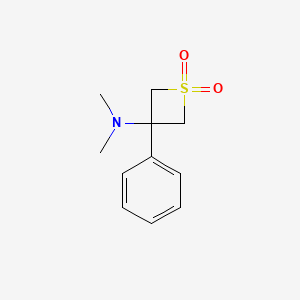
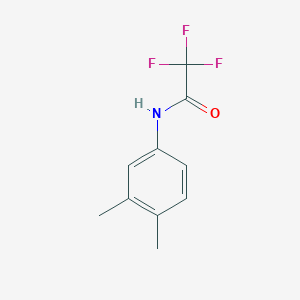
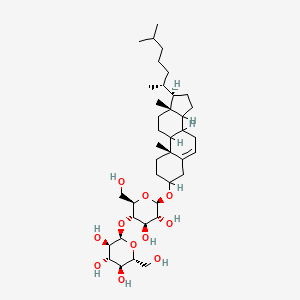



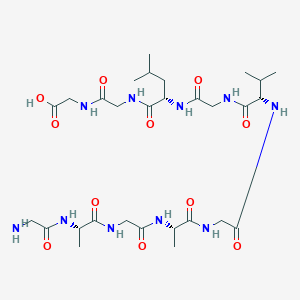
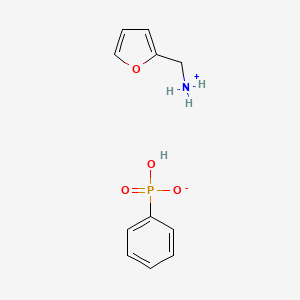
![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)
